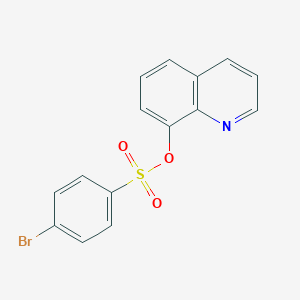

Quinolin-8-yl 4-bromobenzenesulfonate

Übersicht

Beschreibung

Quinolin-8-yl 4-bromobenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of Quinolin-8-yl 4-bromobenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the benzenesulfonate group participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example, using Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12 h) yields biaryl derivatives .

- Buchwald-Hartwig Amination : Reaction with primary or secondary amines (e.g., morpholine) in the presence of Pd(OAc)₂ and Xantphos produces aryl amine derivatives .

Example Reaction:

Radical Bromination and Functionalization

The quinoline ring can undergo selective bromination under radical conditions. Using N-bromosuccinimide (NBS) in benzene at 80°C introduces bromine at the α-position of the coumarin-like structure (if present) with 78–85% yields . This reactivity is critical for modifying the quinoline scaffold while retaining the sulfonate group.

Key Conditions:

- Solvent: Benzene (optimal for selectivity).

- Temperature: 80°C.

- By-products: β-Substitution products form in polar solvents like CH₂Cl₂ .

Base-Mediated Alkylation and Arylation

The sulfonate group acts as a leaving group in S-alkylation reactions. For instance:

- Reaction with allyl bromides in the presence of K₂CO₃ (THF, 40°C) forms triple conjugates (e.g., quinazoline-coumarin-arylsulfonates) with 83–92% yields .

- Alkaline conditions (pH 10–11.5) prevent cleavage of the sulfonate linkage during work-up .

Example:

Catalytic Borylation

Iridium-catalyzed borylation at the ortho-position of the aryl group is feasible using [Ir(cod)OMe]₂ and a 2-phenylpyridine-derived ligand. This reaction tolerates functional groups (e.g., halogens) and provides borylated intermediates for further diversification .

Conditions:

- Catalyst: [Ir(cod)OMe]₂ (1.5 mol%).

- Ligand: 2-Phenylpyridine derivative (3.0 mol%).

- Borylating agent: Bis(pinacolato)diborane (B₂pin₂) .

Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Quinoline Derivatives

Quinolin-8-yl 4-bromobenzenesulfonate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound can undergo various chemical reactions such as substitution, oxidation, and coupling reactions, making it versatile for synthesizing new compounds.

2. Biological Activity Studies

Research has highlighted the potential of quinoline derivatives in pharmacology. For instance, studies have shown that compounds derived from quinoline structures exhibit significant anticancer activity against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The mechanism often involves inhibition of cellular processes critical for cancer cell survival and proliferation .

Medicinal Applications

1. Anticancer Properties

this compound and its derivatives have been investigated for their anticancer potential. The compound's ability to interact with DNA and inhibit enzymes involved in cell division positions it as a candidate for developing new cancer therapeutics. For example, derivatives containing the quinoline scaffold have shown promising results in preclinical studies against drug-sensitive and multidrug-resistant cancer cell lines .

2. Antimicrobial Activity

The sulfonate group enhances the compound's activity against various pathogens. Quinoline derivatives are being explored for their efficacy against bacterial and viral infections, with some studies indicating that they can inhibit the growth of resistant strains .

Industrial Applications

This compound is also utilized in industrial applications:

1. Dyes and Agrochemicals

The unique chemical properties of quinoline derivatives make them suitable for producing dyes and agrochemicals. The sulfonate group imparts water solubility, enhancing the applicability of these compounds in various formulations.

2. Chemical Intermediates

In addition to its role in synthesizing biologically active compounds, this compound is used as a building block in organic synthesis, facilitating the development of complex molecular architectures necessary for pharmaceuticals and materials science.

Wirkmechanismus

The mechanism of action of Quinolin-8-yl 4-bromobenzenesulfonate is related to its ability to interact with various molecular targets. In biological systems, quinoline derivatives can bind to DNA, inhibit enzymes, and interfere with cellular processes. For example, they may inhibit DNA synthesis, disrupt cell division, and induce oxidative stress, leading to cell death . The specific pathways and molecular targets involved depend on the particular biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Quinolin-8-yl 4-bromobenzenesulfonate can be compared with other quinoline derivatives, such as:

Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC): A cannabimimetic compound with similar quinoline structure but different functional groups.

Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC): Another cannabimimetic compound with a different substitution pattern.

4-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one: A quinoline derivative with bromine and sulfonyl groups, similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biologische Aktivität

Quinolin-8-yl 4-bromobenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their diverse pharmacological properties. The quinoline scaffold is recognized for its role in various biological activities, including antimicrobial and anticancer effects. The sulfonate group enhances solubility and bioavailability, which is critical for therapeutic applications.

-

Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) :

- TDP2 is an enzyme involved in the repair of DNA damage caused by topoisomerase II (TOP2). Inhibition of TDP2 can enhance the efficacy of TOP2 inhibitors used in cancer therapy.

- This compound has been identified as a selective inhibitor of TDP2, with studies showing it does not inhibit TDP1 or TOP1 at concentrations up to 111 μM, indicating a high degree of specificity .

-

Antiviral Activity :

- The compound has shown promise against various viral infections, including Chikungunya virus (CHIKV). Molecular docking studies suggest that quinoline derivatives can effectively bind to viral proteins, inhibiting their function .

- A related study highlighted that quinazoline derivatives exhibit significant antiviral activity against CHIKV with low cytotoxicity, suggesting that modifications to the quinoline structure could enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinoline derivatives indicate that modifications at specific positions can significantly affect biological activity. For instance:

- Positioning of Substituents :

- Compounds with substituents at the α-position relative to the quinoline moiety showed improved binding and inhibitory activity against viral targets .

- The presence of bromine in the sulfonate group appears to enhance the inhibitory potency against TDP2, as evidenced by IC50 values in the low micromolar range .

Case Studies

- TDP2 Inhibition :

- Antiviral Efficacy :

Data Summary

| Compound | Target | IC50 (μM) | EC50 (μM) | Selective Index |

|---|---|---|---|---|

| This compound | TDP2 | 0.46 | N/A | N/A |

| Quinazoline derivative | CHIKV | N/A | 3.84 | 18.8 |

| Furoquinolinedione derivative | TDP2 | 0.46 | N/A | N/A |

Eigenschaften

IUPAC Name |

quinolin-8-yl 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S/c16-12-6-8-13(9-7-12)21(18,19)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLXCZIXEJPSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428527 | |

| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61430-85-1 | |

| Record name | quinolin-8-yl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.